N-Cbz-pyrazole-1-carboxamidine
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Overview
Description
“N-Cbz-pyrazole-1-carboxamidine” is a chemical compound with the empirical formula C14H22N4O4 . It is also known as “N,N’-Di-Boc-1H-pyrazole-1-carboxamidine” and is used as a pharmaceutical intermediate . It is a pyrazole derivative, a heterocyclic compound that is widely used in drug synthesis studies .
Synthesis Analysis
The synthesis of “N-Cbz-pyrazole-1-carboxamidine” involves the reaction of silver dinitramide with 1H-pyrazole-1-carboxamidine hydrochloride . Another method involves the initial reaction of 1 equiv of di‐tert‐butyl‐dicarbonate with 1H‐pyrazole‐1‐carboxamidine hydrochloride in the presence of diisopropylethylamine .Molecular Structure Analysis
The molecular structure of “N-Cbz-pyrazole-1-carboxamidine” is characterized by a molecular weight of 310.35 g/mol . The InChI key for this compound is QFNFDHNZVTWZED-UHFFFAOYSA-N .Chemical Reactions Analysis
“N-Cbz-pyrazole-1-carboxamidine” is commonly used in the transformations of amines into corresponding guanidines . It is also used in the guanylation of amines .Physical And Chemical Properties Analysis
“N-Cbz-pyrazole-1-carboxamidine” is a solid at room temperature with a melting point of 86-90 °C . It has a molecular weight of 310.35 g/mol .Scientific Research Applications
Peptide Synthesis
N-Cbz-pyrazole-1-carboxamidine is used in peptide synthesis . It provides a pyrazole sp2-nitrogen, which is capable of coordinating to the metal, making it a valuable component in the synthesis of peptides.
Antimicrobial Activity
Compounds containing pyrazole scaffolds, like N-Cbz-pyrazole-1-carboxamidine, have shown antimicrobial activity . They can inhibit the growth of bacteria and other microbes, making them potential candidates for the development of new antimicrobial drugs.
Antioxidant Activity
N-Cbz-pyrazole-1-carboxamidine has demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Catalytic Activity
Pyrazole-based ligands, such as N-Cbz-pyrazole-1-carboxamidine, have shown catalytic activity in the oxidation reaction of catechol to o-quinone . This makes them useful in various chemical reactions and processes.
Drug Development
Pyrazole-based compounds have been used in the development of various drugs . For example, they have been used as a precursor for the development of metalloenzyme, a protein containing metal ions, which can be used as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .
Molecular Docking Studies
N-Cbz-pyrazole-1-carboxamidine and similar compounds have been used in molecular docking studies to evaluate probable interactions with enzymes and proteins . These studies can provide new insights for developing these new hybrids as potential antimicrobial agents or inhibitors for viruses like SARS-CoV-2 .
Safety And Hazards
properties
IUPAC Name |
benzyl N-[amino(pyrazol-1-yl)methylidene]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c13-11(16-8-4-7-14-16)15-12(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUMISWXFKCEIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N=C(N)N2C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cbz-pyrazole-1-carboxamidine | |
CAS RN |
152120-62-2 |
Source
|
Record name | N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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